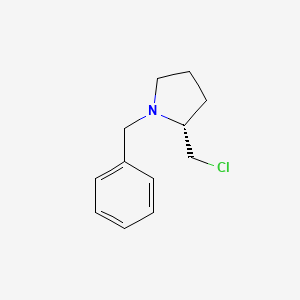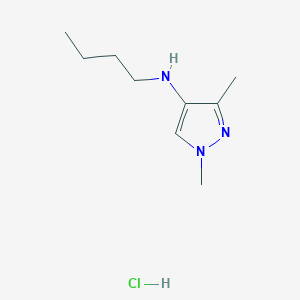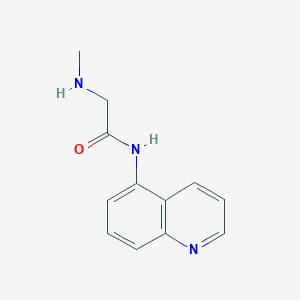
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide can be synthesized through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction involves the substitution of a hydrogen atom with a bromine atom on the pyridine ring, resulting in the formation of 3-amino-6-bromopyridine. This intermediate can then be converted to this compound by reacting it with hydrobromic acid.
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of N-bromosuccinimide as a brominating agent ensures high selectivity and yield. The reaction is carried out in a suitable solvent, such as acetonitrile, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can be used to modify its structure.
Polymerization Reactions: It can undergo polymerization via Buchwald–Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand, yielding polyaminopyridines.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Hydrobromic Acid: Used to convert intermediates to the hydrobromide form.
Sodium tert-butoxide and XPhos: Used in polymerization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and polyaminopyridines.
Applications De Recherche Scientifique
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-amino-6-bromo-3H-pyridin-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-6-bromopyridine: A closely related compound with similar chemical properties.
3-amino-2-bromopyridine: Another similar compound used in various chemical reactions.
Uniqueness
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo polymerization and its potential antimicrobial activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H6Br2N2O |
|---|---|
Poids moléculaire |
269.92 g/mol |
Nom IUPAC |
3-amino-6-bromo-3H-pyridin-2-one;hydrobromide |
InChI |
InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-3H,7H2;1H |
Clé InChI |
SWWHZOAMCJUICI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=O)C1N)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)



![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)

![Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)

![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)


